(2R)-2,4-Dimethylhexan-1-amine
Description
(2R)-2,4-Dimethylhexan-1-amine is a chiral aliphatic amine featuring a six-carbon backbone with methyl groups at positions 2 and 4 and an amine group at position 1. Its stereochemistry (R configuration at C2) confers enantioselective properties, making it relevant in asymmetric synthesis and pharmaceutical applications. The branched structure influences its physicochemical properties, such as boiling point, solubility, and lipophilicity, while the amine group enables hydrogen bonding and participation in nucleophilic reactions.
Properties
IUPAC Name |
(2R)-2,4-dimethylhexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-7(2)5-8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSRNAGQDAYQH-BRFYHDHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C[C@@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-Dimethylhexan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with 2,4-dimethylhexan-1-ol.
Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions, such as
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Hydrogenation: Using catalysts like Raney nickel to reduce nitriles or imines to amines.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,4-Dimethylhexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding oxides or imines.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Produces imines or oxides.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms various substituted amines depending on the reactants used.
Scientific Research Applications
(2R)-2,4-Dimethylhexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2R)-2,4-Dimethylhexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include:
Enzyme Inhibition: Binding to enzyme active sites and preventing substrate access.
Receptor Modulation: Interacting with receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Positional Isomers: 3,4-Dimethylhexan-1-amine
Impact on Properties:
- Boiling Point/Solubility : The 2,4-dimethyl substitution in the target compound introduces steric hindrance near the amine group, likely reducing solubility in polar solvents compared to the 3,4-isomer.
- Biological Activity : Positional isomerism can alter metabolic pathways. For example, 3,4-dimethylhexan-1-amine hydrochloride (CID 19083263) may exhibit different receptor affinity due to spatial arrangement .
Branched Aliphatic Amines: 1,3-Dimethylamylamine (DMAA)
Structural Differences : DMAA (4-methylhexan-2-amine) has a methyl group at C4 and an amine at C2, differing in branching and amine position .
Impact on Properties :
Cyclohexanamine Derivatives
Example : (1R,4R)-4-Methylcyclohexan-1-amine (CAS 7242-92-4) .
Structural Differences : Cyclohexane ring vs. linear chain.
Impact on Properties :
- Physical Properties : Cyclohexanamines generally have higher boiling points due to increased molecular weight and ring rigidity.
Aromatic and Electron-Deficient Analogs
Examples :
- N-[1-(4-Methoxyphenyl)ethyl]hexan-1-amine (): Contains an aromatic methoxyphenyl group.
- 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine (CAS 1016820-04-4): Features a trifluoroethoxy substituent .
Impact on Properties : - Basicity : Electron-withdrawing groups (e.g., trifluoroethoxy) reduce amine basicity, whereas the target compound’s aliphatic structure retains higher basicity (pKa ~10–11).
Data Table: Key Properties of (2R)-2,4-Dimethylhexan-1-amine and Analogs
Research Findings and Implications
- Stereochemistry : The (2R) configuration in the target compound may enhance selectivity in chiral catalysts or drug-receptor interactions compared to racemic analogs .
- Synthetic Utility : The linear chain and branching make it a versatile intermediate for synthesizing more complex amines, as seen in cyclohexanamine derivative syntheses .
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